3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
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Overview
Description
3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a synthetic organic compound with a complex structure It features a phenyl ring substituted with a methylthio group, a propanamide chain, and an octahydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps:
Formation of the Octahydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate diols under acidic conditions.
Attachment of the Propanamide Chain: This step involves the reaction of the octahydrobenzo[b][1,4]dioxin intermediate with a suitable propanamide precursor, often using coupling reagents like EDCI or DCC.
Introduction of the Methylthio Group: The final step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, typically using methylthiolating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The octahydrobenzo[b][1,4]dioxin moiety could play a role in binding affinity and specificity, while the methylthio group might influence the compound’s reactivity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide: Similar structure but with a chlorine substituent instead of a methylthio group.
3-(4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide: Similar structure but with a methoxy substituent.
Uniqueness
3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-23-15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)22-11-10-21-16/h2-3,6-7,14,16-17H,4-5,8-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWTJHTFOVDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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